molecular formula C11H15BrO2 B3056251 1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene CAS No. 69821-05-2

1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene

Cat. No.: B3056251
CAS No.: 69821-05-2
M. Wt: 259.14 g/mol
InChI Key: RLBDOGTWMRAXSI-UHFFFAOYSA-N
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Description

1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene is an organic compound belonging to the class of aromatic bromides. It is characterized by a benzene ring substituted with a bromine atom, two methoxy groups, and three methyl groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene can be synthesized through several methods. One common approach involves the bromination of 2,5-dimethoxy-3,4,6-trimethylbenzene. The reaction typically uses bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2,5-dimethoxy-3,4,6-trimethylbenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of 2,5-dimethoxy-3,4,6-trimethylphenol or 2,5-dimethoxy-3,4,6-trimethylbenzylamine.

    Oxidation: Formation of 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde or 2,5-dimethoxy-3,4,6-trimethylbenzoic acid.

    Reduction: Formation of 2,5-dimethoxy-3,4,6-trimethylbenzene.

Scientific Research Applications

1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of functionalized materials and polymers with specific properties.

    Medicinal Chemistry: Investigated for its potential biological activity and as a building block for drug development.

    Chemical Biology: Used in the study of biochemical pathways and molecular interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-bromo-2,5-dimethoxy-3,4,6-trimethylbenzene depends on the specific chemical reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. In oxidation reactions, the methoxy groups are converted to carbonyl-containing functional groups through the transfer of electrons. The compound’s reactivity is influenced by the electron-donating effects of the methoxy and methyl groups, which stabilize the transition states and intermediates during reactions.

Comparison with Similar Compounds

1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene can be compared with other similar compounds, such as:

    1-Bromo-2,5-dimethoxybenzene: Lacks the additional methyl groups, resulting in different reactivity and physical properties.

    1-Bromo-3,4,5-trimethoxybenzene: Contains three methoxy groups, leading to distinct electronic effects and reactivity.

    1-Bromo-2,4,6-trimethylbenzene: Lacks the methoxy groups, affecting its chemical behavior and applications.

Properties

IUPAC Name

1-bromo-2,5-dimethoxy-3,4,6-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-6-7(2)11(14-5)9(12)8(3)10(6)13-4/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBDOGTWMRAXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1OC)C)Br)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60304950
Record name 1-bromo-2,5-dimethoxy-3,4,6-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69821-05-2
Record name NSC168493
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-2,5-dimethoxy-3,4,6-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 1,4-dimethoxy-2,3,5-trimethylbenzene (61.2 g) was dissolved into 350 mL acetic acid (1.0 M) and treated with a solution of Br2 (17.7 mL, 55.1 g,) in 115 mL acetic acid over 1 h. The reaction was stirred for an additional hour and poured over 1.5 l ice. The cloudy solution was filtered and the solids washed 2×200 mL H2O and dried under high vacuum. The product was azeotroped twice from toluene to remove residual acetic acid to give 73.6 g of 1-bromo-2,5-dimethoxy-3,4,6-trimethylbenzene as a red-brown solid.; Mp 57.2-62.8° C.; 1H NMR (400 MHz, CDCl3) δ=3.75 (s, 3 H), 3.66 (s, 3 H), 2.35 (s, 3 H), 2.22 (s, 3H), 2.17 (s, 3H) ppm.
Quantity
61.2 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
17.7 mL
Type
reactant
Reaction Step Two
Quantity
115 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
1.5 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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